
Methyl 9-decenoate
Description
Contextualization within Fatty Acid Methyl Esters (FAMEs) Research
Fatty acid methyl esters (FAMEs) are a broad class of compounds typically derived from the transesterification of triglycerides found in vegetable oils and animal fats. smolecule.com While a significant portion of FAME production is directed towards biodiesel, there is a growing interest in their use as platform molecules for chemical synthesis. rsc.org Methyl 9-decenoate is a prime example of a FAME that serves as a key intermediate for producing polymers, lubricants, fragrances, and pharmaceuticals. semanticscholar.orgifpenergiesnouvelles.frpmarketresearch.com
This compound (C11H20O2) is characterized by a ten-carbon chain with a terminal double bond between the ninth and tenth carbon atoms and a methyl ester group at the other end. smolecule.comlarodan.com This terminal unsaturation is a key feature, making it highly reactive and suitable for various chemical transformations, particularly polymerization and oxidation reactions. smolecule.com
In research, the position of the double bond is a critical factor influencing the reactivity and properties of FAMEs. For instance, studies comparing this compound with its isomers, such as methyl 5-decenoate, have shown significant differences in their autoignition behavior, which is relevant for their application in fuels. acs.orgresearchgate.net The terminal double bond in this compound, being distant from the ester group, exhibits reactivity similar to simple alkenes, which is a desirable trait for many synthetic applications. researchgate.net In contrast, the internal double bond of isomers like methyl 5-decenoate can have different reactivity patterns. researchgate.net
The trans isomer of oleic acid, elaidic acid, also has its corresponding methyl ester, methyl elaidate (methyl trans-9-octadecenoate), which is another C18 FAME isomer with distinct physical and biochemical properties. wikipedia.orgnist.gov
Table 1: Comparison of this compound and Related Isomers
Compound Name | Molecular Formula | Double Bond Position | Key Research Significance |
This compound | C11H20O2 | C9-C10 (terminal) | Versatile intermediate for polymers and fine chemicals due to terminal double bond. semanticscholar.orgifpenergiesnouvelles.fr |
Methyl 5-decenoate | C11H20O2 | C5-C6 (internal) | Studied for its influence on fuel properties and combustion behavior. acs.orgresearchgate.net |
Methyl Oleate | C19H36O2 | C9-C10 (internal) | Precursor for this compound via ethenolysis. |
Methyl Elaidate | C19H36O2 | C9-C10 (internal, trans) | Trans-isomer of methyl oleate with different physical properties. wikipedia.orgnist.gov |
This compound is a significant player in the bio-based economy, primarily produced through the ethenolysis of methyl oleate, a major component of various vegetable oils like sunflower and rapeseed oil. mdpi.com This reaction, which uses ethylene to cleave the internal double bond of methyl oleate, yields this compound and 1-decene, both of which are valuable chemicals. ifpenergiesnouvelles.frscielo.br This process is a cornerstone of converting renewable feedstocks into high-value products. acs.org
The versatility of this compound as a chemical intermediate is extensive. It is a precursor for:
Polymers: It can be used to produce polyesters and polyamides, including nylon-10 after conversion to the corresponding ω-amino acid. scielo.brroutledge.com
Lubricants and Plasticizers: Through hydrolysis and hydrogenation, it can be converted to decanoic acid and decanol, which are used in the formulation of lubricants and plasticizers. scielo.br
Fragrances and Pheromones: It serves as a starting material for the synthesis of fragrances like civetone and various insect pheromones. semanticscholar.orgscielo.br
Specialty Chemicals: It is used to produce surfactants and other specialty chemicals. pmarketresearch.com
The production of this compound from renewable sources aligns with the principles of green chemistry, offering a more sustainable alternative to petroleum-based chemicals.
Structural Significance and Isomeric Considerations in Research
Evolution of this compound Research
The scientific interest in this compound has evolved from early explorations in oleochemistry to its current position as a key molecule in advanced biorefinery concepts.
The foundation for this compound production was laid with the development of the olefin metathesis reaction. A landmark in this field was the selective transformation of methyl oleate into 9-octadecene and dimethyl 9-octadecenedioate. scielo.br This demonstrated the potential of metathesis in oleochemistry. The subsequent development of ethenolysis, the cross-metathesis with ethylene, provided a direct route to shorter-chain ω-unsaturated esters like this compound. scielo.br
Initially, research focused on using traditional catalyst systems, but the advent of well-defined, functional group-tolerant ruthenium and molybdenum-based metathesis catalysts revolutionized the field, enabling highly selective and efficient production of this compound. ifpenergiesnouvelles.fracs.org These advancements have been pivotal in integrating the production of this compound into modern biorefinery models, where biomass is converted into a spectrum of value-added products. rsc.org
Current research on this compound is focused on several key areas:
Catalyst Development: The quest for more robust, efficient, and cost-effective catalysts for ethenolysis continues to be a major research driver. acs.org This includes the development of heterogeneous catalysts for easier separation and recycling. scielo.br
Process Optimization: Efforts are being made to optimize reaction conditions, such as using ionic liquids as reaction media to enhance catalyst performance and recyclability. researchgate.net
Expanded Applications: Researchers are exploring new applications for this compound and its derivatives. This includes its use in the synthesis of novel polymers with specific properties and as a building block for complex bioactive molecules in the pharmaceutical industry. smolecule.compmarketresearch.com
Industrial Scale-Up: Companies are investing in large-scale production facilities for this compound, signaling its transition from a laboratory curiosity to a commercial-scale bio-based chemical. chemeurope.comacs.orgqcintel.com
The growing demand for sustainable and bio-based products is expected to continue to fuel research and development in the field of this compound, solidifying its role as a key enabler of a circular bioeconomy. openpr.com
Table 2: Key Research Findings in this compound Synthesis
Research Focus | Key Finding | Catalyst/Method | Significance | Reference(s) |
Ethenolysis of Methyl Oleate | High conversion (93%) and selectivity (93%) to 1-decene and this compound. | Ruthenium catalyst III at 20°C and 1 bar ethylene. | Demonstrated the efficiency of specific ruthenium catalysts under mild conditions. | ifpenergiesnouvelles.fr |
Ethenolysis in Ionic Liquids | 95% conversion with high catalyst recyclability. | Hoveyda catalyst 8 in [bdmim][NTf2] ionic liquid. | Showcased the potential of ionic liquids to improve process sustainability. | researchgate.net |
Heterogeneous Catalysis | Successful ethenolysis using modified rhenium- and molybdenum-based catalysts. | Re2O7/Al2O3/SnMe4 | Offered a pathway to more easily separable and reusable catalyst systems. | ifpenergiesnouvelles.frscielo.br |
Biocatalytic Routes | Enzymatic isomerization of linoleic acid followed by metathesis. | Enzyme-mediated isomerization and metathesis catalyst. | Explored bio-catalytic methods for producing precursors to this compound. | google.com |
Properties
IUPAC Name |
methyl dec-9-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3H,1,4-10H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIGSHCJXYGFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365139 | |
Record name | methyl 9-decenoate | |
Source | EPA DSSTox | |
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Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25601-41-6 | |
Record name | Methyl 9-decenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25601-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 9-decenoate | |
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Record name | 9-Decenoic acid, methyl ester | |
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Record name | methyl 9-decenoate | |
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Record name | Methyl dec-9-enoate | |
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Record name | Methyl 9-decenoate | |
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Ii. Advanced Synthesis Methodologies and Catalysis in Methyl 9-decenoate Production
Olefin Metathesis Approaches
Olefin metathesis has emerged as a powerful tool for the synthesis of methyl 9-decenoate, primarily through the ethenolysis of methyl oleate. This transformation involves the cleavage and reformation of carbon-carbon double bonds, providing a direct pathway to desired terminal olefins.
Ethenolysis, the cross-metathesis reaction of an internal olefin with ethylene, is a key strategy for shortening the carbon chains of fatty acid esters. The ethenolysis of methyl oleate specifically yields two valuable products: 1-decene and this compound. ifpenergiesnouvelles.frscielo.br This reaction is of significant industrial interest as it converts renewable resources like vegetable oils into valuable chemical building blocks. google.comapeiron-synthesis.com
The success of methyl oleate ethenolysis is heavily reliant on the catalytic system employed. While early studies utilized tungsten-based catalysts like WCl₆/SnMe₄ and heterogeneous Re₂O₇/Al₂O₃/SnMe₄ systems, the focus has largely shifted to well-defined ruthenium-based catalysts due to their superior functional group tolerance and stability. google.comifpenergiesnouvelles.fr
Ruthenium-Based Catalysts:
Grubbs Catalysts: First-generation Grubbs catalysts, such as bis(tricyclohexylphosphine)benzylideneruthenium dichloride, have been shown to selectively produce 1-decene and this compound at 25 °C and 60 psig of ethylene. acs.org However, catalyst deactivation can be an issue. google.com Second-generation Grubbs catalysts offer improved activity. researchgate.net
Hoveyda-Grubbs Catalysts: The second-generation Hoveyda-Grubbs complex, particularly when supported on silica (HG/SiO₂), has been effective in the liquid-phase ethenolysis of methyl oleate. semanticscholar.orgplapiqui.edu.ar One study achieved 77% selectivity to ethenolysis products at 82% methyl oleate conversion. semanticscholar.orgplapiqui.edu.ar The Hoveyda catalyst IV demonstrated excellent selectivity at 20°C and 1 bar of ethylene, though with lower conversion compared to other ruthenium catalysts. ifpenergiesnouvelles.fr
N-Heterocyclic Carbene (NHC) Ligated Catalysts: Ruthenium catalysts bearing N-aryl, N-alkyl N-heterocyclic carbene (NHC) ligands have shown high selectivity (up to 95%) for ethenolysis products over self-metathesis products. nih.govacs.org These catalysts exhibit a notable preference and stability for propagating as a methylidene species, leading to good yields and turnover numbers (TONs) at low catalyst loadings. nih.govacs.org Sterically hindered NHC substituents have been found to enhance selectivity and catalyst lifetime. nih.govacs.org
Cyclic (Alkyl)(Amino)Carbene (CAAC) Ligated Catalysts: A significant breakthrough has been the development of ruthenium catalysts with Cyclic (Alkyl)(Amino)Carbene (CAAC) ligands. apeiron-synthesis.comnih.gov These catalysts have demonstrated exceptional activity and stability in ethenolysis. apeiron-synthesis.com By incorporating a spirocyclic motif into the CAAC ligand, researchers have achieved remarkable TONs, exceeding 2,600,000 for pure methyl oleate with just 0.1 ppm catalyst loading. apeiron-synthesis.com These CAAC-based catalysts have shown the ability to achieve TONs greater than 100,000 at catalyst loadings as low as 3 ppm, surpassing the threshold for economic viability on an industrial scale. osti.govnih.gov
Efficiency Optimization:
The efficiency of ethenolysis is influenced by several factors, including catalyst selection, reaction temperature, and ethylene pressure. Higher ethylene pressure can suppress the competing self-metathesis reaction and drive the reaction towards completion. scielo.br Temperature studies have shown that while higher temperatures can increase TON and yield, they may also reduce selectivity. nih.gov For certain N-aryl, N-alkyl NHC complexes, 40 °C was identified as the optimal temperature for the ethenolysis of methyl oleate. nih.gov
Catalyst Type | Selectivity (%) | Yield (%) | Turnover Number (TON) | Conditions | Reference |
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N-aryl, N-alkyl NHC Ruthenium Catalysts | up to 95 | Good | Good at <500 ppm loading | - | nih.govacs.org |
Phosphine-based Ruthenium Catalyst (Complex 1) | 93 | 54 | 5400 | - | nih.gov |
First Generation Chelate Catalyst (Complex 2) | 94 | 48 | 4800 | - | nih.gov |
Molybdenum Metathesis Catalysts | up to 99 | up to 95 | up to 4750 | - | nih.gov |
Hoveyda-Grubbs on Silica (HG/SiO₂) | 77 | - | - | RC2/MO = 2.5 | semanticscholar.orgplapiqui.edu.ar |
CAAC-Ruthenium Catalysts | - | - | > 2,600,000 | 0.1 ppm loading, pure methyl oleate | apeiron-synthesis.com |
CAAC-Ruthenium Catalysts | - | - | > 100,000 | 3 ppm loading | osti.govnih.gov |
First-Generation Grubbs Catalyst | Highly Selective | - | - | 25 °C, 60 psig ethylene | acs.org |
The generally accepted mechanism for olefin metathesis proceeds through a metal-carbene intermediate. scielo.br The reaction involves the formation of a metallacyclobutane intermediate between the catalyst and the olefin. scielo.br This intermediate then cleaves to generate a new metal carbene and a new olefin product. scielo.br
In the context of ethenolysis, the catalytic cycle involves the reaction of the ruthenium catalyst with ethylene to form a ruthenium methylidene species. This methylidene species is crucial for the propagation of the reaction. nih.gov The stability of this propagating methylidene is essential for achieving high product selectivity and turnover numbers. nih.gov The process is a cross-metathesis reaction where the internal double bond of methyl oleate reacts with ethylene.
The primary side reaction in the ethenolysis of methyl oleate is the self-metathesis of the starting material. semanticscholar.orgnih.gov This occurs when the substrate-bound catalyst reacts with another molecule of methyl oleate instead of ethylene, producing 9-octadecene and dimethyl 9-octadecene-1,18-dioate. semanticscholar.org Another potential side reaction is secondary metathesis, where the desired terminal olefin products undergo further cross-metathesis. nih.gov
Controlling selectivity towards the desired ethenolysis products is a key challenge. Several strategies are employed:
Excess Ethylene: Using a high pressure or a large excess of ethylene shifts the equilibrium towards the formation of the cross-metathesis products (1-decene and this compound) and suppresses self-metathesis. scielo.br
Catalyst Design: The choice of catalyst plays a crucial role. Catalysts that exhibit a high preference and stability for propagating as a methylidene species are more selective for ethenolysis. nih.gov For instance, N-aryl, N-alkyl NHC ruthenium catalysts and CAAC-ligated catalysts have demonstrated high selectivity. nih.govacs.orgnih.gov
Reaction Conditions: Careful selection of reaction conditions, such as temperature, can minimize side reactions. While higher temperatures can increase reaction rates, they can also favor thermodynamically controlled products and catalyst decomposition, potentially leading to isomerization of the double bond. ifpenergiesnouvelles.frrsc.org
The application of continuous flow technology to the ethenolysis of methyl oleate addresses several challenges associated with large-scale industrial production, including safety concerns with flammable gases, catalyst removal, and mass transfer limitations. flinders.edu.au Continuous flow reactors, such as those utilizing segmented flow or tube-in-tube designs, can maximize the mass transfer between the gaseous ethylene and the liquid methyl oleate phase. flinders.edu.au
Studies have demonstrated the feasibility of continuous flow ethenolysis. For example, a second-generation Hoveyda-Grubbs catalyst supported on silica has been used in a batch slurry reactor, which provides insights applicable to continuous systems. researchgate.net Research into continuous flow self-metathesis of methyl oleate in supercritical CO₂ has also been conducted, laying the groundwork for greener and more efficient processes. uni-konstanz.de While promising, catalyst stability can be a concern in continuous ethenolysis due to the formation of unstable ruthenium-methylidene species that can lead to deactivation. uni-konstanz.de The use of more stable catalysts, such as those with CAAC ligands, is a potential solution to enhance the robustness of continuous flow processes. uni-konstanz.de
Beyond ethenolysis, this compound can be synthesized through the cross-metathesis of methyl oleate with other functionalized olefins. For instance, the reaction of methyl oleate with acrylonitrile, catalyzed by a ruthenium complex, can produce a nitrile ester. ifpenergiesnouvelles.fr Similarly, cross-metathesis with fumaronitrile is also possible. ifpenergiesnouvelles.frifpenergiesnouvelles.fr These reactions expand the utility of methyl oleate as a platform molecule for the synthesis of a diverse range of difunctional chemical intermediates. One study reported that the cross-metathesis of methyl oleate with cinnamaldehyde, using a second-generation Hoveyda-Grubbs catalyst, could achieve 100% yield and selectivity to the cross-metathesis products at an optimal reactant molar ratio. researchgate.net
Cross-Metathesis with Functionalized Olefins
Exploration of Diverse Co-reactants for Functionalization
Transesterification Processes
Transesterification is a widely used chemical process for converting esters into different esters, which is particularly relevant for the production of biodiesel and other fatty acid methyl esters from natural oils. smolecule.comgoogle.comnrel.gov
The transesterification of triglycerides, the main components of vegetable oils, with an alcohol like methanol is a common industrial method to produce fatty acid methyl esters (FAMEs), including this compound. smolecule.comtechscience.cn This process involves reacting the oil with methanol in the presence of a catalyst, typically a strong acid or base, to yield FAMEs and glycerol as a byproduct. google.compsu.edu The specific fatty acid profile of the source oil determines the composition of the resulting FAME mixture. techscience.cn For instance, oils rich in oleic acid will yield a higher proportion of methyl oleate, which can then be used in metathesis reactions to produce this compound.
To circumvent some of the drawbacks associated with chemical catalysis, such as high energy consumption and the formation of unwanted byproducts like soap, research has focused on enzymatic transesterification. psu.eduresearchgate.net Lipases are enzymes that can catalyze the transesterification of triglycerides under milder conditions. encyclopedia.pub A significant challenge with enzymatic processes is the cost and stability of the enzyme. encyclopedia.pub To address this, recent research has explored the immobilization of lipases on novel supports. One such approach involves immobilizing lipase on magnetic titanium graphene oxide nanocomposites. researchgate.net This bio-catalyst demonstrated a maximum biodiesel yield of 92% from waste cooking oil under optimized conditions (45°C, 40-hour reaction time, 5:1 methanol to oil molar ratio), highlighting the potential of such systems for efficient biodiesel production. researchgate.net
Conversion of Triglycerides from Vegetable Oils
Esterification of Decenoic Acid with Methanol
A direct and straightforward method for synthesizing this compound is the esterification of 9-decenoic acid with methanol. smolecule.comtransparencymarketresearch.com This reaction is typically carried out in the presence of an acid catalyst. smolecule.com The process involves the reaction of the carboxylic acid group of 9-decenoic acid with methanol to form the corresponding methyl ester and water. This method is valuable when 9-decenoic acid is available as a starting material, which itself can be produced from renewable resources. tandfonline.comgoogle.com
Isomerization Studies in Methyl Decenoate Synthesis
The synthesis of this compound, particularly through olefin metathesis, is often accompanied by the isomerization of the carbon-carbon double bond. This migration of the double bond from the terminal position (C-9) to internal positions (e.g., C-7, C-8) is a critical issue affecting product purity and yield. google.com Isomerization can be an undesirable side reaction or a deliberate step in a multi-stage synthesis, depending on the desired final products. Research has focused on understanding the mechanisms of this isomerization, the conditions that promote it, and the development of methods to either suppress or control it.
Double bond isomerization is a frequent and unwanted side reaction in many catalytic processes, especially those involving soluble catalysts. uni-konstanz.de In the context of this compound production via ethenolysis of methyl oleate, isomerization is favored by high temperatures. ifpenergiesnouvelles.fr For instance, during the cross-metathesis of methyl oleate with 1-butene, heating the product mixture to approximately 250°C before the removal or passivation of the residual metathesis catalyst can lead to significant isomerization. google.com Under such conditions, the degree of isomerization of this compound to its internal isomers was observed to be around 25%. google.com
The choice of catalyst and reaction conditions plays a pivotal role in controlling isomerization. Studies on the ethenolysis of methyl oleate revealed that while older catalyst systems like WCl₆/SnMe₄ and Re₂O₇/Al₂O₃/SnMe₄ were prone to causing isomerization at high temperatures, newer, well-defined ruthenium catalysts offered better control. ifpenergiesnouvelles.fr Specifically, using certain ruthenium alkylidene catalysts under mild conditions (20°C and 1 bar ethylene pressure) resulted in high conversion (93%) and selectivity for 1-decene and this compound with no detectable C=C bond isomerization. ifpenergiesnouvelles.fr
Conversely, some advanced biorefinery concepts incorporate isomerization as a key step. A sequential ethenolysis-isomerization-ethenolysis (SEIEC) process has been developed to break down fatty acid chains into valuable shorter olefins. uni-konstanz.de In this approach, this compound, a product of the first ethenolysis, is intentionally isomerized. A highly active palladium catalyst, [(dtpbx)Pd(OTf)2], has been shown to effectively equilibrate the double bond isomers of this compound. uni-konstanz.de However, the presence of ethylene can hinder this process, as the catalyst's active species may preferentially coordinate with ethylene, thus slowing the isomerization of the methyl decenoate substrate. uni-konstanz.de
Researchers have also investigated additives to mitigate unwanted isomerization. In the cross-metathesis of this compound with allyl cyanide using a Hoveyda-Grubbs 2nd generation catalyst, significant isomerization was observed at temperatures above 95°C, leading to a complex mixture of products. rsc.org The addition of 1,4-benzoquinone was found to almost completely suppress this side reaction, thereby improving the yield of the desired product. rsc.orgresearchgate.net Another strategy involves adding isomerization suppression agents, such as salts or esters of phosphorous oxo acids, to passivate the residual metathesis catalyst after the primary reaction is complete. google.com
The following tables summarize key research findings on both undesired and intentional isomerization in methyl decenoate synthesis.
Table 1: Suppression of Undesired Isomerization in this compound Synthesis
Table 2: Intentional Isomerization of this compound for Further Synthesis
Iii. Chemical Transformations and Reaction Pathways of Methyl 9-decenoate
Oxidation Pathways and Kinetics
The oxidation of methyl 9-decenoate involves intricate reaction pathways that are highly dependent on temperature, leading to phenomena such as autoignition and the negative temperature coefficient (NTC). acs.orgresearchgate.net
The high-temperature oxidation process is characterized by the thermal decomposition of the fuel molecule. The primary reactions involve the breaking of C-C bonds (β-scission) to form smaller, more reactive species. energy-proceedings.org For this compound, the fuel radicals undergo a series of H-abstraction steps, leading to the formation of various unsaturated species. mdpi.com The reaction mechanism is complex, involving thousands of reversible reactions among numerous species. mdpi.com For instance, a detailed mechanism for methyl decanoate, which serves as a basis for understanding this compound, consists of 9,742 reversible reactions among 2,878 species. mdpi.com
Table 1: Comparison of Ignition Delay Times for Methyl Decenoate Isomers at High Temperatures (>900 K)
Compound | Temperature Range (K) | Pressure (atm) | Equivalence Ratios | Ignition Delay Behavior |
---|---|---|---|---|
This compound | 700-1300 | ~20 | 0.5, 1.0, 1.5 | Indistinguishable from other isomers acs.orgresearchgate.net |
Methyl 5-decenoate | 700-1300 | ~20 | 0.5, 1.0, 1.5 | Indistinguishable from other isomers acs.orgresearchgate.net |
This table summarizes the findings that at high temperatures, the location of the double bond has a negligible effect on the autoignition delay times of methyl decenoate isomers.
The oxidation of this compound proceeds through a series of radical chain reactions. smolecule.com The initiation of these reactions involves the abstraction of a hydrogen atom from the this compound molecule by small radicals like hydroxyl (OH), forming a fuel radical. osti.gov The location of the initial hydrogen abstraction significantly influences the subsequent reaction pathways.
In this compound, the presence of the terminal double bond introduces specific reaction pathways. mdpi.com The most prevalent consumption routes involve the abstraction of allylic hydrogen atoms (from the carbon atom adjacent to the double bond) and the hydrogen atoms on the carbon atom adjacent to the ester group. osti.gov The addition of OH radicals to the double bond is also a significant reaction pathway. osti.gov At lower temperatures, the addition of a hydrogen atom to the secondary sp2 carbon of the double bond also plays a role. osti.gov
In the low-temperature regime (below 900 K), the oxidation chemistry of this compound becomes more complex and exhibits a Negative Temperature Coefficient (NTC) behavior. acs.orgresearchgate.net This phenomenon, where the reaction rate decreases with increasing temperature within a certain range, is a characteristic feature of the low-temperature oxidation of large hydrocarbon and ester fuels. acs.orgmdpi.com
During low-temperature oxidation, the initial H-atom abstraction is followed by the addition of molecular oxygen (O2) to the fuel radical, forming a peroxy radical (RO2). osti.gov This peroxy radical can then undergo internal H-atom abstraction (isomerization) to form a hydroperoxyalkyl radical (QOOH), which can lead to chain branching and autoignition. osti.gov
The presence and position of the double bond in methyl decenoate isomers significantly impact their low-temperature reactivity and NTC behavior. acs.org this compound, with its terminal double bond, shows a reactivity similar to the saturated methyl decanoate. researchgate.net However, methyl 5-decenoate, with its internal double bond, is less reactive in the low-temperature and NTC regions. rsc.org This difference is attributed to the fact that the double bond in methyl 5-decenoate hinders the isomerization of the peroxy radical, a critical step in the low-temperature oxidation chain-branching sequence. osti.govrsc.org The deviation in ignition delay times between the isomers in this regime can be by a factor of two. acs.orgresearchgate.net
Table 2: Influence of Double Bond Position on Low-Temperature Reactivity
Compound | Double Bond Position | Low-Temperature Reactivity | NTC Behavior |
---|---|---|---|
This compound | Terminal (C9) | Similar to saturated methyl decanoate researchgate.net | Exhibits NTC acs.org |
Methyl 5-decenoate | Internal (C5) | Less reactive than this compound rsc.org | Exhibits NTC acs.org |
This table highlights the significant role of the double bond's location in determining the low-temperature oxidation behavior of methyl decenoate isomers.
Radical Intermediates and Reaction Mechanisms
Polymerization and Copolymerization Reactions
This compound's terminal double bond makes it a valuable monomer for various polymerization reactions, leading to the synthesis of novel polymers with potential applications in biodegradable plastics, adhesives, and coatings. routledge.comusda.gov
Acyclic Diene Metathesis (ADMET) polymerization is a powerful technique for synthesizing unsaturated polyesters from monomers like this compound. routledge.comnih.gov This method involves a metathesis reaction that joins monomer units, typically with the elimination of a small molecule like ethylene. usda.govrsc.org
The process can involve the transesterification of this compound with a diol to create an α,ω-diene monomer. routledge.com This diene can then undergo ADMET polymerization, often catalyzed by ruthenium-based catalysts such as Grubbs or Hoveyda-Grubbs catalysts, to form a high molecular weight unsaturated polyester. usda.govresearchgate.net The properties of the resulting polyester, such as molecular weight and thermal characteristics, can be controlled by the reaction conditions. rsc.org These unsaturated polyesters are of interest due to their potential biodegradability. routledge.com
This compound can be copolymerized with other olefins, such as ethene and propene, to produce specialty polyolefins. researchgate.net Metallocene catalysts, in conjunction with activators like methylaluminoxane (MAO), are particularly effective for this type of copolymerization. researchgate.net These catalysts can incorporate the polar ester group of this compound into the non-polar polyolefin chain, which is challenging for traditional Ziegler-Natta catalysts. researchgate.net
The resulting copolymers can have tailored microstructures and properties depending on the comonomer and the catalyst system used. researchgate.net This approach allows for the creation of new materials that combine the properties of polyolefins with the functionality introduced by the this compound monomer.
Derivatization to Nylon Precursors (e.g., 10-aminodecanoic acid, 12-aminododecanoate, 13-aminotridecanoate)
Hydrolysis and Hydrogenation Reactions
Simple and direct transformations of this compound's functional groups lead to the production of other commercially important chemicals. routledge.comtaylorandfrancis.com
Hydrolysis of the ester group in this compound yields decanoic acid. routledge.com This carboxylic acid and its derivatives have applications in the synthesis of lubricants and plasticizers. routledge.comtaylorandfrancis.comtaylorandfrancis.com
The hydrogenation of this compound can be controlled to reduce the ester functionality to an alcohol, yielding decanol. routledge.com Like decanoic acid, decanol is used in the production of plasticizers and lubricants. routledge.comtaylorandfrancis.comtaylorandfrancis.com
Formation of Decanoic Acid
Oligomerization Studies
This compound can undergo oligomerization to form longer-chain molecules with various potential applications. google.com Acid-catalyzed oligomerization processes can convert C₁₀-C₁₇ unsaturated alkyl esters like this compound into a mixture of dimer, trimer, and higher-order oligomeric esters. google.com
Additionally, self-metathesis of this compound leads to a dimerization reaction. routledge.comtaylorandfrancis.com This reaction yields an 18-carbon α,ω-diester, which upon hydrolysis is converted to an 18-carbon α,ω-dicarboxylic acid, a valuable monomer for polyamides and polyesters. routledge.com
Functional Group Transformations
Beyond the reactions mentioned, the double bond and ester group of this compound allow for other functional group transformations. These include:
Epoxidation : The terminal double bond can be converted to an epoxide, yielding 9,10-epoxydecanoic acid (after hydrolysis), which can serve as a monomer for epoxy resins. routledge.comtaylorandfrancis.com
Oxidative Hydroformylation : This process can transform this compound into an 11-carbon diacid, another potential monomer for polyester synthesis. routledge.comtaylorandfrancis.com
Transesterification : Reaction with simple diols, followed by acyclic diene metathesis (ADMET) polymerization, produces unsaturated polyesters used in adhesives, coatings, and fibers. routledge.comtaylorandfrancis.com
Epoxidation to 9,10-epoxydecanoic acid
The conversion of this compound involves an initial epoxidation of the terminal double bond to yield Methyl 9,10-epoxydecanoate. This epoxide is a stable intermediate that can be subsequently used in polymerization or other chemical reactions. rsc.org The direct product of this first stage is the methyl ester, which would require a subsequent hydrolysis step to form 9,10-epoxydecanoic acid.
The epoxidation reaction is efficiently carried out using an organic peroxide, such as cumene hydroperoxide (CHP), in the presence of a molybdenum-based catalyst. google.com Research has demonstrated that this method can achieve high conversion rates and selectivity. With molybdenum catalysts, the substrate conversion can exceed 99%, with selectivity for Methyl 9,10-epoxydecanoate reaching over 98%. google.com This process is advantageous as it can be performed without the need for high-pressure hydrogen, which enhances safety and reduces equipment costs. google.com
Detailed studies have optimized reaction conditions to maximize yield. For instance, using stearic acid molybdenum as a catalyst, high yields of Methyl 9,10-epoxydecanoate have been achieved. google.com Another approach involves chemoenzymatic epoxidation, where an immobilized lipase catalyzes the in-situ formation of a peroxy acid from hydrogen peroxide, which then epoxidizes the alkene. researchgate.netnih.gov
Table 1: Epoxidation of this compound to Methyl 9,10-epoxydecanoate
Catalyst | Oxidizing Agent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
Stearic acid molybdenum | Cumene Hydroperoxide | 120 | 12 | 99.5 | 99.1 | 95.1 |
Stearic acid molybdenum | Cumene Hydroperoxide | 90 | 5 | 99.0 | 98.2 | 96.3 |
Data sourced from patent literature detailing process optimization. google.com
Oxidative Hydroformylation to 11-carbon diacid
The transformation of this compound to an 11-carbon diacid, specifically undecanedioic acid, is a two-step process that begins with hydroformylation, followed by oxidation. This pathway effectively adds a carbon atom and functionalizes both ends of the molecule.
The first step is a regioselective hydroformylation of the terminal double bond. Modern methods employ rhodium-based catalysts in aqueous biphasic systems to produce Methyl 11-oxoundecanoate with high yields. nih.govresearchgate.net This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond. The use of specially designed ligands and phase-transfer agents, such as cyclodextrins, promotes the formation of the linear aldehyde, which is a key building block for producing dicarboxylic acids. nih.govresearchgate.net
The resulting bifunctional ester-aldehyde, Methyl 11-oxoundecanoate, can then be oxidized to yield the corresponding dicarboxylic acid monoester. Subsequent hydrolysis of the ester group produces the final 11-carbon diacid, undecanedioic acid. This diacid is a valuable monomer for the synthesis of polyamides and polyesters. nih.gov
Table 2: Rh-catalyzed Hydroformylation of this compound
Catalyst System | Reaction Type | Key Intermediate | Potential Final Product (after oxidation) |
Rh-catalyzed, cyclodextrin-mediated | Aqueous Biphasic Hydroformylation | Methyl 11-oxoundecanoate | Undecanedioic acid |
This process highlights the conversion of unsaturated oleochemicals into bifunctional platform chemicals suitable for polymer production. nih.govresearchgate.net
Iv. Advanced Analytical Methodologies for Methyl 9-decenoate
Chromatographic Techniques
Chromatography is essential for separating Methyl 9-decenoate from other components in a mixture. Gas and liquid chromatography are the most prominently used methods for the analysis of this fatty acid methyl ester (FAME).
Gas Chromatography (GC), especially when coupled with a Mass Spectrometry (MS) detector, stands as a primary technique for the analysis of this compound. researchgate.netunsri.ac.id GC separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. The retention time, the time it takes for a compound to travel through the column, is a key identifier. For this compound, a Kovats Retention Index of 1316 has been recorded on a non-polar CP Sil 8 CB capillary column, providing a standardized value for its identification. nist.gov
In research involving the analysis of fatty acids in heated butter, this compound was identified with a retention time of 37.13 minutes on an HP-88 column. tandfonline.com The coupling of GC with MS provides an additional layer of confirmation. The mass spectrometer fragments the eluted molecules into a unique pattern of ions, known as a mass spectrum, which serves as a molecular fingerprint. This is crucial for distinguishing between isomers, such as this compound and Methyl (Z)-6-decenoate, which may have similar retention times but different mass spectra. tandfonline.com
GC-MS is also instrumental in monitoring chemical reactions where this compound is a product, such as in olefin metathesis. researchgate.netgoogle.com For instance, the analysis of ethenolysis reaction products was performed on a Perkin Elmer Clarus 680 GC coupled with a Clarus SQ 8C mass detector to confirm the formation of this compound. google.com
Table 1: GC and GC-MS Parameters for this compound Analysis
Parameter | Description | Source |
---|---|---|
Instrument | Agilent 6890 GC with 5973 MSD; Perkin Elmer Clarus 580/680 with SQ 8C MS | tandfonline.comgoogle.com |
Column Type | HP-88 (100 m x 0.25 mm i.d., 0.25 µm film); CP Sil 8 CB; InertCap SMS/Sil | nist.govtandfonline.comgoogle.com |
Carrier Gas | Helium (He) | nist.gov |
Injector Temperature | 250°C | tandfonline.com |
Detector Temperature | 280°C (FID or MSD) | tandfonline.com |
Ionization Voltage (MS) | 70eV | tandfonline.com |
Kovats Retention Index (I) | 1316 (on CP Sil 8 CB column) | nist.gov |
High-Performance Liquid Chromatography (HPLC) offers a complementary method for analyzing FAMEs like this compound. researchgate.net It is particularly useful for compounds that are not sufficiently volatile for GC or for preparative-scale separations. A reverse-phase (RP) HPLC method has been specifically developed for the analysis of this compound. sielc.com This method utilizes a Newcrom R1 column, which has low silanol activity, providing good peak shape and separation. sielc.com
The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring detection by mass spectrometry (LC-MS), a volatile acid such as formic acid is substituted for phosphoric acid to ensure compatibility with the MS interface. sielc.com This HPLC method is scalable and can be adapted for fast Ultra-Performance Liquid Chromatography (UPLC) applications by using columns with smaller particle sizes (e.g., 3 µm), as well as for isolating impurities through preparative separation. sielc.com
Table 2: HPLC Method for this compound Analysis
Parameter | Description | Source |
---|---|---|
Technique | Reverse Phase (RP) HPLC | sielc.com |
Column | Newcrom R1 | sielc.com |
Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |
Applications | Analytical quantification, UPLC, preparative separation, pharmacokinetics | sielc.com |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Identification and Quantification
Spectroscopic Characterization (e.g., NMR, FTIR)
Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used to confirm the identity and purity of the compound after synthesis. researchgate.netunsri.ac.id
Nuclear Magnetic Resonance (NMR) : Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the different types of carbon atoms. For this compound, NMR is used to confirm the presence of the terminal double bond (C=C), the ester group (COOCH₃), and the long aliphatic chain, ensuring the correct structure has been synthesized. rsc.orgacs.org
Fourier-Transform Infrared (FTIR) : FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands corresponding to the C=O stretch of the ester group, C-O stretches, C=C stretch of the alkene, and the C-H stretches of the aliphatic chain. researchgate.netrsc.org This technique provides rapid confirmation that the key functional groups of the target molecule are present. unsri.ac.id Spectral data for this compound are available in public databases such as SpectraBase. nih.gov
Reference Standard Applications in Analytical Chemistry
Due to its well-defined chemical structure and ability to be purified to a high degree, this compound serves as a valuable reference standard in analytical chemistry. smolecule.comeuropa.eu In chromatographic analyses like GC, a reference standard is a purified compound used as a benchmark for comparison. smolecule.com By injecting a known amount of the this compound standard, analysts can accurately determine its retention time and detector response. This information is then used to identify the presence of this compound in an unknown sample and to quantify its concentration. smolecule.com Its use is critical for validating analytical methods and ensuring the accuracy and reliability of results in fields such as biodiesel quality control and chemical synthesis monitoring. smolecule.com
V. Computational and Theoretical Studies on Methyl 9-decenoate
Reaction Mechanism Modeling and Kinetic Studies
The study of methyl 9-decenoate's reaction kinetics, particularly in combustion, relies heavily on the development of accurate reaction mechanisms. These mechanisms are complex networks of elementary reactions that describe the transformation of fuel to products.
Detailed chemical kinetic mechanisms are essential for accurately simulating the combustion of fuels. For biodiesel, whose composition includes unsaturated methyl esters, surrogates are often used in modeling. This compound is frequently included in these surrogate mixtures to represent unsaturated components. researchgate.netosti.gov
Researchers at the Lawrence Livermore National Laboratory (LLNL) developed a comprehensive detailed mechanism for a three-component biodiesel surrogate mixture composed of methyl decanoate, this compound, and n-heptane. researchgate.netenergy-proceedings.org This extensive mechanism initially included 3299 species and 10,806 reactions, providing a thorough representation of the combustion chemistry. osti.govenergy-proceedings.orgresearchgate.netasme.orgsae.org The inclusion of this compound is critical as the position of the double bond significantly influences the reaction pathways and the distribution of reaction products. researchgate.net Detailed mechanisms for this compound have been developed based on existing mechanisms for similar molecules like methyl decanoate and validated against experimental data from jet-stirred reactors. researchgate.net
Due to the immense computational cost of using such large detailed mechanisms in simulations like Computational Fluid Dynamics (CFD), there is a significant need for smaller, yet accurate, skeletal mechanisms. researchgate.netmdpi.com Various reduction methods are employed to create these skeletal mechanisms, including the Directed Relation Graph (DRG) method, DRG-aided sensitivity analysis (DRGASA), isomer lumping, and peak concentration analysis. researchgate.netasme.org
Through these reduction techniques, several skeletal mechanisms have been developed. For instance, a skeletal mechanism with 118 species and 837 reactions was created from the detailed LLNL mechanism for a surrogate mixture of methyl decanoate, this compound, and n-heptane. asme.org This mechanism demonstrated good accuracy for high-temperature conditions (above 1000K). asme.org Another study produced an even more compact mechanism of 89 species and 364 reactions for the same surrogate mixture, intended for compression ignition engine simulations. osti.gov Further work has led to the development of various skeletal mechanisms tailored for specific biodiesel feedstocks like coconut, palm, and soybean methyl esters, where this compound is a key surrogate component. researchgate.netsae.org These reduced models are validated against experimental data from shock tubes and jet-stirred reactors, ensuring they accurately predict parameters like ignition delay times and species concentration profiles. researchgate.netsae.orgresearchgate.netnottingham.ac.uk
Table 1: Comparison of Developed Combustion Mechanisms for Biodiesel Surrogates Including this compound
Mechanism Type | Parent/Starting Mechanism | Size (Species) | Size (Reactions) | Surrogate Components | Reduction Method(s) | Validation Conditions | Reference(s) |
---|---|---|---|---|---|---|---|
Detailed | LLNL | 3299 | 10806 | Methyl decanoate, this compound, n-heptane | - | Jet-stirred reactor, Shock tube | osti.govenergy-proceedings.orgresearchgate.netasme.orgsae.org |
Skeletal | LLNL Detailed | 118 | 837 | Methyl decanoate, this compound, n-heptane | DRG, Isomer lumping, DRGASA | Auto-ignition, Perfect stirred reactors (P: 1-100 atm, T: >1000K) | asme.org |
Skeletal | LLNL Detailed | 89 | 364 | Methyl decanoate, this compound, n-heptane | DRG-based methods, Lumping | Homogenous applications (auto-ignition, JSR) | osti.gov |
Skeletal | LLNL Detailed | 92 | 337 | Coconut Methyl Ester Surrogate (incl. This compound) | DRG, Isomer lumping, Sensitivity analysis | 48 Shock tube conditions | researchgate.netsae.org |
Skeletal | LLNL Detailed | 93 | 339 | Palm Methyl Ester Surrogate (incl. This compound) | DRG, Isomer lumping, Sensitivity analysis | 48 Shock tube conditions | researchgate.netsae.org |
Skeletal | LLNL Detailed | 82 | 310 | Soybean Methyl Ester Surrogate (incl. This compound) | DRG, Isomer lumping, Sensitivity analysis | 48 Shock tube conditions | researchgate.netsae.org |
Reduced | Detailed Mechanism | 92 | 360 | Methyl decanoate, this compound, n-heptane | Not specified | 72 Shock tube conditions, JSR | nottingham.ac.uk |
Skeletal | Tri-component Detailed | 112 | 498 | Methyl decanoate, this compound, n-heptane | DRGEPSA, Peak concentration analysis, Isomer lumping | P: 1-100 atm, T: 700-1800K, Shock tube |
Sensitivity analysis is a critical tool in reaction mechanism modeling that helps identify the most influential or rate-limiting reactions within a complex network. researchgate.netsae.orgresearchgate.net By determining which reactions have the greatest impact on key combustion outputs, such as ignition delay, researchers can refine and optimize kinetic models. researchgate.net
In the context of developing skeletal mechanisms for biodiesel surrogates containing this compound, temperature sensitivity analysis is often employed as part of the reduction process. researchgate.netsae.org For example, in the development of skeletal mechanisms for various biodiesel fuels, sensitivity analysis helped to identify the governing reaction pathways. researchgate.netsae.org
Studies have shown that for the oxidation of methyl esters, certain reaction pathways have a dominant effect. A new reaction pathway, Fuel Radical = ME2J + Short Chain Hydrocarbon, was found to primarily influence ignition delay at high temperatures by reducing the reactivity of the fuel radical. researchgate.net Another key reaction, OCHO + M <=> H + CO2 + M, was identified as dominating the characteristic early CO2 formation seen in methyl ester combustion, with its contribution lessening at higher temperatures. researchgate.net When validating kinetic models, the pre-exponential factors of reactions that show high sensitivity to ignition delay times are sometimes adjusted to achieve better agreement with experimental data. matec-conferences.org
Computational modeling is also applied to understand and optimize catalytic processes involving this compound. One such process is olefin metathesis, a powerful reaction for creating new carbon-carbon double bonds. The cross-metathesis of methyl oleate with ethylene (ethenolysis) to produce 1-decene and this compound has been a focus of research due to its potential for converting renewable feedstocks into valuable chemicals. capes.gov.bracs.org
Studies using the first-generation Grubbs catalyst, bis(tricyclohexylphosphine)benzylideneruthenium dichloride, have employed a combination of kinetic and molecular modeling to understand the complex catalytic pathway. capes.gov.bracs.org At 25 °C and 60 psig of ethylene, this catalyst selectively produces 1-decene and this compound. capes.gov.bracs.org However, catalyst deactivation limits its commercial viability. capes.gov.bracs.org Molecular modeling, in conjunction with experimental analysis, has been crucial in developing a more detailed understanding of the fundamental reaction steps and the factors that impact catalyst performance. capes.gov.bracs.org These fundamental studies aim to identify the necessary approaches to create an economically viable process for producing this compound from renewable sources like seed oils. capes.gov.bracs.org
Sensitivity Analysis in Reaction Pathways
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations offer a fundamental, first-principles approach to understanding chemical reactions, providing insights into electronic structures, transition states, and reaction energies that are often inaccessible through experiments alone. nih.gov These calculations are increasingly used not just to analyze known reactions but also to predict unknown reaction pathways, guiding the development of new synthetic methods. nih.gov
While extensive, dedicated quantum chemical studies specifically on this compound are not widely detailed in the provided context, the principles are broadly applied to similar molecules, such as other methyl esters, to understand their reaction mechanisms. researchgate.netrsc.org For example, quantum chemical calculations have been used to investigate the McLafferty rearrangement of methyl valerate, revealing the possibility of a rapid, concerted reaction process alongside a stepwise mechanism. rsc.org Such studies on smaller esters provide a framework for understanding the complex intramolecular reactions that can occur in larger molecules like this compound during processes like mass spectrometry or thermal decomposition.
In the broader context of combustion chemistry, quantum calculations can be used to determine the thermochemical data and energy barriers for elementary reactions, such as the hydrogen abstraction reactions that initiate the oxidation of the fuel molecule. researchgate.net For instance, high-level calculations have been used to examine the Bell-Evans-Polanyi correlations for hydrogen abstraction from methyl decanoate by H and OH radicals, achieving high accuracy. researchgate.net These theoretical calculations help in refining the rate constants used in the detailed and skeletal kinetic mechanisms discussed previously, leading to more predictive combustion models. researchgate.net The insights gained from quantum chemistry on reaction mechanisms, such as the Waddington mechanism for the oxidation of methyl oleate, can be extrapolated to understand the oxidation of the double bond in this compound. researchgate.net
Vi. Biological Activity and Biochemical Interactions of Methyl 9-decenoate
Potential Bioactive Properties
Preliminary studies indicate that methyl 9-decenoate possesses several bioactive properties. Its unique structure, featuring a terminal double bond on a ten-carbon chain, is fundamental to its biological interactions.
This compound, along with its parent compound 9-decenoic acid and related salts, has been identified as having significant antimicrobial activity against a broad spectrum of microorganisms. google.com Research suggests that these compounds can be effective in controlling microbial growth, which includes both the prevention of microbial propagation and the elimination of pathogenic microorganisms. google.com This activity makes it a compound of interest for potential use in developing natural preservatives or therapeutic agents. smolecule.comwiseguyreports.com The antimicrobial efficacy is noted for its ability to function even at low concentrations, sometimes without the need for additional antimicrobial agents. google.com
Table 1: Summary of Investigated Antimicrobial Properties
Compound Group | Investigated Activity | Potential Application | Source |
---|---|---|---|
9-Decenoic acid and its esters (including this compound) | Broad-spectrum antimicrobial activity | Preservatives, Disinfectants | google.com |
The potential of this compound as an insecticide has been a subject of scientific investigation. smolecule.com Notably, studies have explored its effects on the red flour beetle (Tribolium castaneum), a common pest in stored products. smolecule.com While the body of research is still developing, the exploration of fatty acid esters like this compound represents a move towards potentially more environmentally benign pest control agents. The insecticidal action of such compounds is often linked to their ability to disrupt the insect's cuticle or metabolic functions.
Table 2: Investigated Insecticidal Activity of this compound
Target Organism | Compound | Observed Property | Source |
---|
Derivatives of this compound show potential for use in agricultural applications as biopesticides or growth enhancers, which stems from their interaction with plant metabolic pathways. smolecule.com The compound itself is considered a valuable intermediate in the synthesis of "ecological pesticides," highlighting its role in developing more sustainable agricultural solutions. semanticscholar.orgresearchgate.net These applications are based on the principle of using bio-based chemicals that can either protect plants from pests and diseases or promote their growth through specific biochemical interactions.
Insecticidal Properties (e.g., against Tribolium castaneum)
Derivatization for Bioactive Compounds (e.g., Pheromones, Prostaglandin Intermediates)
One of the most significant roles of this compound is its function as a versatile chemical intermediate for the synthesis of high-value bioactive compounds. semanticscholar.orgroutledge.comtaylorandfrancis.com Its terminal double bond allows for a variety of chemical modifications, making it a key starting material for producing complex molecules like insect pheromones and prostaglandin intermediates. routledge.comtaylorandfrancis.com
For instance, this compound can be converted into specific pheromones such as 9-oxo-trans-2-decenoic acid. routledge.comtaylorandfrancis.com It also serves as a precursor for prostaglandin intermediates like 9-oxodecanoic acid. routledge.comtaylorandfrancis.com Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. The ability to synthesize these complex biological molecules from a renewable, plant-oil-derived source like this compound is of significant interest in green chemistry and pharmacology. semanticscholar.orgresearchgate.net
Table 3: Examples of Bioactive Compounds Derived from this compound
Precursor | Derivative Compound | Class of Bioactive Compound | Source |
---|---|---|---|
This compound | 9-oxo-trans-2-decenoic acid | Pheromone | routledge.comtaylorandfrancis.com |
This compound | 9-oxodecanoic acid | Prostaglandin Intermediate | routledge.comtaylorandfrancis.com |
This compound | 9-decen-1-ol | Fragrance | routledge.comtaylorandfrancis.com |
This compound | 10-aminodecanoic acid | Nylon-10 Precursor | taylorandfrancis.com |
Vii. Environmental Implications and Sustainability Research
Biodegradability and Ecotoxicity Studies
The environmental fate of methyl 9-decenoate is a subject of significant interest, with studies and regulatory assessments providing a nuanced profile. While it is often promoted as a biodegradable and eco-friendly compound, official classifications highlight potential environmental hazards, particularly concerning aquatic ecosystems. openpr.com
Research Findings:
General assessments describe this compound as biodegradable and non-toxic, which makes it favorable for sustainable production processes. openpr.com It is a component of biodegradable surfactants and is derived from renewable sources, which contributes to its classification as an environmentally friendly alternative to traditional chemicals. openpr.comtransparencymarketresearch.com The United States Environmental Protection Agency (EPA) Safer Choice program has designated this compound with a "Green circle," indicating the chemical has been verified to be of low concern based on experimental and modeled data. nih.gov
However, data submitted to the European Chemicals Agency (ECHA) under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals presents a more cautious view of its ecotoxicity. Multiple notifications classify this compound as hazardous to the aquatic environment. nih.govaksci.comsmolecule.comdaytonsuperior.com This discrepancy may arise from different concentrations, impurities, or testing methodologies, and underscores the importance of careful handling and disposal to mitigate environmental risk. A patent for the compound in antimicrobial applications notes its low aquatic toxicity, adding another layer to its complex profile. google.com
While specific quantitative biodegradability studies are not widely published, its saturated analogue, methyl decanoate, is expected to biodegrade rapidly in aerobic soil and water environments. nih.gov
The following table summarizes the GHS hazard statements for this compound as reported by companies to ECHA. smolecule.com
Hazard Code | Hazard Statement | Classification | Notified Classification Ratio |
---|---|---|---|
H400 | Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard | 48.7% - 53.52% |
H411 | Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard | 46.48% |
Integration into Sustainable Chemical Manufacturing Practices
This compound is a prime example of a platform chemical integrated into sustainable manufacturing, serving as a versatile, bio-based building block for a wide array of products. icis.comgiffordconsulting.co.nzconicet.gov.aracs.org Its production and use are aligned with green chemistry principles, focusing on the use of renewable feedstocks and the replacement of fossil-based materials. aksci.comconicet.gov.ar
Detailed Research Findings:
The primary sustainable manufacturing route to this compound is the olefin metathesis reaction, specifically the ethenolysis of fatty acid esters derived from vegetable oils. acs.orgosti.govroutledge.comacademicjournals.org This process uses feedstocks like rapeseed oil, castor oil, and high-oleic sunflower oil. icis.comacademicjournals.orgpmarketresearch.com A notable industrial initiative is by the German company Verbio, which is constructing a large-scale biorefinery in Bitterfeld, Germany, to produce 32,000 tonnes of this compound annually from certified, sustainably produced rapeseed oil, with production slated to begin in 2026. icis.comgiffordconsulting.co.nz
This bio-based approach allows this compound to serve as a sustainable alternative to traditional C10 derivatives, which are often sourced from palm kernel oil, a feedstock linked to significant environmental concerns and complex supply chains. icis.com The adoption of such bio-based intermediates is increasingly driven by sustainability metrics, with over 68% of chemical procurement managers in a 2023 survey indicating that these metrics influence vendor selection more than price for niche intermediates. pmarketresearch.com
This compound's bifunctional nature, with a double bond and an ester group, makes it a highly versatile intermediate for producing a variety of other chemicals. routledge.com Its applications in sustainable manufacturing are extensive and include its use as a raw material for:
Polymers: It is a precursor for polyamides (such as nylon-10), polyesters, and polyurethanes. giffordconsulting.co.nzroutledge.comacademicjournals.org
Lubricants: It is used in the formulation of bio-based lubricants and plasticizers. giffordconsulting.co.nzroutledge.comacademicjournals.org
Detergents and Surfactants: It serves as a key component in biodegradable detergents, cleaning agents, and surfactants. openpr.comgiffordconsulting.co.nzpmarketresearch.com
Fragrances and Flavors: It is used in the synthesis of fragrances and as a flavoring agent. openpr.com
The following table outlines the integration of this compound into sustainable manufacturing pathways.
Renewable Feedstock | Key Production Process | Sustainable End Products from this compound |
---|---|---|
Rapeseed Oil / Methyl Ester | Ethenolysis | Detergents, Cleaning Agents, High-Performance Lubricants, Plastics, Polymers |
Castor Oil (Ricinoleic Acid) | Ethenolysis | Polymers, Lubricants, Fragrance Intermediates |
High-Oleic Sunflower Oil | Ethenolysis | Detergent-Range FAMEs, Functionalized Polyethylene |
General Vegetable Oils (e.g., Methyl Oleate) | Ethenolysis | Polyamides, Polyesters, Lubricants, Plasticizers, Pheromones |
Life Cycle Assessment of this compound Production and Use
A formal, comprehensive Life Cycle Assessment (LCA) of this compound is not widely available in public literature. However, the motivation for its production and commercialization is deeply rooted in life cycle thinking and the goal of creating products with a smaller environmental footprint than their petrochemical counterparts.
The development of biorefinery concepts, which yield platform chemicals like this compound, is associated with benefits such as smaller environmental footprints and more attractive life cycle analyses. osti.gov The demand for sustainable and bio-based chemicals like this compound is driven by advantages such as biodegradability and lower carbon emissions, which are key parameters in LCAs. transparencymarketresearch.com
A qualitative assessment of its life cycle suggests several potential benefits:
Raw Material Sourcing: The use of renewable, plant-based feedstocks like rapeseed and sunflower oil can reduce reliance on finite fossil fuels. aksci.comicis.com The choice of feedstock is critical; using locally sourced, certified sustainable crops can minimize transportation emissions and avoid issues like deforestation associated with other feedstocks like palm oil. icis.com
Use Phase: In applications like biodiesel, this compound is used as a surrogate component in detailed kinetic models to study combustion and emissions. researchgate.netrepec.org Such studies are vital for assessing the performance and environmental impact during the use phase of biofuels, aiming to reduce pollutants. As a component in products like biodegradable lubricants or detergents, it contributes to a more favorable end-of-life profile for the final product. academicjournals.orgpmarketresearch.com
End-of-Life: The biodegradability of this compound and the products derived from it is a significant advantage, potentially reducing waste accumulation and environmental persistence. openpr.comtransparencymarketresearch.com
While these factors point towards a positive environmental profile, a full LCA would be required to quantify the impacts across all stages, including agricultural inputs for feedstock cultivation, energy consumption in the biorefinery, and the ultimate fate of its derivative products in the environment.
Viii. Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The industrial viability of methyl 9-decenoate is intrinsically linked to the efficiency and selectivity of the catalytic systems used in its synthesis, primarily through olefin metathesis. mdpi.com Future research is centered on developing more robust and cost-effective catalysts.
Key Research Areas:
Homogeneous Catalysis: While first and second-generation Grubbs catalysts have shown high activity, research continues to explore new ruthenium-based catalysts with improved tolerance to functional groups and enhanced stability for higher turnover numbers. mdpi.comacs.org For instance, Hoveyda-Grubbs catalysts have demonstrated better efficiency and selectivity in the ethenolysis of methyl oleate, especially under milder conditions. ifpenergiesnouvelles.fr
Heterogeneous Catalysis: The development of solid-supported catalysts, such as Re₂O₇/Al₂O₃/SnMe₄, is a major focus. mdpi.com These catalysts offer the advantage of easier separation from the reaction products, which is crucial for industrial-scale operations. Research aims to improve their stability and prevent leaching of the active metal.
Process Optimization: Studies are investigating the influence of reaction parameters such as temperature, ethylene pressure, and catalyst loading to maximize the yield of this compound while minimizing side reactions like self-metathesis. acs.org For example, optimal temperatures for ethenolysis using certain second-generation catalysts have been found to be in the range of 30 to 40 °C.
A comparative table of catalytic systems used in this compound synthesis is presented below.
Catalyst Type | Example | Advantages | Research Focus |
Homogeneous | Grubbs Catalysts, Hoveyda-Grubbs Catalysts | High activity and selectivity. ifpenergiesnouvelles.fr | Improving catalyst stability, recyclability, and cost-effectiveness. mdpi.com |
Heterogeneous | WCl₆/SnMe₄, Re₂O₇/Al₂O₃/SnMe₄ | Ease of separation, potential for continuous processes. mdpi.com | Enhancing stability, preventing metal leaching, and improving activity. |
Exploration of Advanced Functional Materials from this compound Derivatives
This compound serves as a versatile precursor for a wide array of functional materials, contributing to the development of bio-based polymers and specialty chemicals. mdpi.com
Current and Future Applications:
Polymers: It is a key starting material for various polymers. mdpi.com For instance, transesterification with diols followed by acyclic diene metathesis polymerization yields unsaturated polyesters used in adhesives, coatings, and resins. taylorandfrancis.com Its derivatives are also used to produce polyamides, such as nylon-10, and epoxy resins. taylorandfrancis.comgoogle.com
Self-Healing Materials: Derivatives of this compound could be incorporated into coatings and composites as self-healing agents, where enzymatic cleavage and re-formation of ester bonds can repair microcracks. vulcanchem.com
Plasticizers: The long hydrophobic chain of its derivatives makes them suitable for use as plasticizers, enhancing the flexibility of polymers like polyesters and polyurethanes. vulcanchem.com
Surfactants: A German chemical company has patented a surfactant derived from this compound for use in biodegradable industrial cleaners. pmarketresearch.com
Deeper Understanding of Biological Mechanisms and Therapeutic Potentials
While research is still in the early stages, preliminary studies suggest that this compound and its derivatives possess biological activities that warrant further investigation. smolecule.com
Areas of Interest:
Antimicrobial Properties: The compound has been investigated for its potential as an antimicrobial agent, which could lead to applications as a natural preservative. smolecule.com
Therapeutic Agents: Its derivatives are being explored for their potential in pharmaceutical applications. smolecule.com For example, a biotech firm is investigating a this compound-based intermediate for dermatological treatments. pmarketresearch.com
Agricultural Chemicals: There is potential for its use in agriculture as a biopesticide or for the synthesis of pheromones for eco-friendly pest control. pmarketresearch.comsmolecule.com For instance, it can be used to produce 9-oxo-trans-2-decenoic acid, a known pheromone. taylorandfrancis.com
Optimization of Production Processes for Industrial Scale-Up
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges that are being actively addressed. smolecule.com
Key Optimization Strategies:
Feedstock Sourcing: Utilizing renewable feedstocks like rapeseed oil and other vegetable oils is a key aspect of sustainable production. dgmk.denih.gov Verbio SE is building a plant in Germany to produce this compound from rapeseed methyl ester via ethenolysis. dgmk.deicis.com
Process Engineering: Research is focused on scaling up the ethenolysis process, moving from laboratory reactors to larger-scale industrial reactors. This includes developing engineering models to estimate process economics and ensure feasibility.
Purification Techniques: Advanced distillation protocols are being implemented to achieve high-purity this compound, which is crucial for applications in pharmaceuticals and specialty polymers. pmarketresearch.com
Cost Reduction: Innovations in catalysis and process optimization are aimed at lowering the production cost of high-purity this compound, making it more competitive with petroleum-based alternatives. openpr.com
Integration into Circular Economy Models and Waste Valorization
This compound is well-positioned to play a role in the circular economy through the valorization of waste streams and its biodegradable nature.
Contributions to a Circular Economy:
Waste Valorization: There is growing interest in producing this compound from waste cooking oil. researchgate.net This approach not only provides a sustainable feedstock but also addresses the issue of waste management.
Bio-based and Biodegradable: As a bio-based chemical, it offers a renewable alternative to fossil-based materials. openpr.com Furthermore, its derivatives, such as certain polyesters, are potentially biodegradable, contributing to a more sustainable product lifecycle. taylorandfrancis.com
Green Chemistry: The synthesis of this compound via metathesis aligns with the principles of green chemistry, particularly when using renewable feedstocks and efficient catalytic systems. pmarketresearch.com
Expanded Computational Chemistry Applications for Predictive Modeling
Computational chemistry and kinetic modeling are becoming indispensable tools for understanding and optimizing the synthesis and applications of this compound.
Applications in Predictive Modeling:
Reaction Mechanisms: Detailed chemical kinetic models are being developed to simulate the combustion of biodiesel fuels, where this compound is used as a surrogate component. anl.govcimec.org.arsae.org These models help in understanding complex reaction pathways, including ignition delay and the formation of intermediates. researchgate.netresearchgate.net
Catalyst Design: Molecular modeling can be applied to understand the fundamental reaction steps in catalysis, aiding in the design of more efficient catalysts for metathesis reactions. acs.org
Skeletal Mechanism Reduction: Techniques like Directed Relation Graph (DRG) are used to reduce the complexity of detailed chemical kinetic mechanisms, making them computationally efficient for simulations of engine combustion. sae.orgfigshare.com For example, a detailed mechanism with over 3000 species has been reduced to a skeletal mechanism with around 100 species for practical applications. sae.organl.gov
A summary of key parameters from a reduced kinetic model for a biodiesel surrogate containing this compound is provided below.
Parameter | Value | Reference |
Number of Species | 89 | anl.gov |
Number of Reactions | 364 | anl.gov |
Surrogate Components | Methyl Decanoate, Methyl-9-Decenoate, n-heptane | anl.gov |
Q & A
Q. What are the optimal catalytic conditions for synthesizing methyl 9-decenoate via ethenolysis of methyl oleate?
this compound is synthesized through ethenolysis of methyl oleate using ruthenium-based catalysts. The first-generation Grubbs catalyst (bis(tricyclohexylphosphine)benzylideneruthenium dichloride) achieves high selectivity (>90%) for this compound and 1-decene at 25°C under 60 psig ethylene pressure. However, catalyst turnover remains limited (~340,000 TON for advanced catalysts), necessitating process optimization for industrial scalability .
Q. Which analytical techniques are critical for characterizing this compound purity and structure?
Gas chromatography (GC) quantifies reaction yields, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity (e.g., double bond position at C9). Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight (184.2753 g/mol) and functional groups (ester, alkene). NIST-standardized data ensure reproducibility .
Q. How does this compound differ from structurally similar esters (e.g., ethyl 9-decenoate) in reactivity?
The methyl ester group in this compound reduces steric hindrance compared to ethyl esters, enhancing its utility in metathesis reactions. The terminal double bond (C9) increases susceptibility to cross-metathesis with ethylene, favoring linear product formation over isomerization .
Advanced Research Questions
Q. What mechanistic challenges arise during the ethenolysis of methyl oleate to this compound?
Catalyst deactivation via phosphine ligand dissociation and ethylene-induced carbene degradation limits turnover. Computational modeling reveals that steric effects from the methyl ester group reduce catalyst-substrate binding efficiency, necessitating ligand modifications (e.g., cyclic alkyl amino carbenes) to stabilize active intermediates .
Q. How can this compound be leveraged to synthesize bio-based polymers?
this compound serves as a precursor for cyclic carbonate-methyl ester (CC-ME) monomers via epoxidation and CO₂ insertion. Polymerization with diamines yields non-isocyanate poly(amide-hydroxyurethane)s (PAHUs) with tunable mechanical properties (e.g., melt processability, microphase separation), validated by DSC, SAXS, and tensile testing .
Q. What strategies reconcile contradictory data on catalyst performance in this compound synthesis?
Discrepancies in catalyst efficiency (e.g., Hoveyda-Grubbs catalyst IV vs. catalyst III) arise from reaction temperature and ethylene pressure variations. Controlled studies at 20°C and 1 bar ethylene confirm catalyst III achieves 93% conversion with 93% selectivity, whereas higher pressures (>1 bar) marginally improve yields but exacerbate side reactions .
Q. How do substrate electronic properties influence this compound metathesis outcomes?
Electron-rich substrates (e.g., styrene) stabilize ruthenium-carbene intermediates via π-orbital interactions, increasing terminal alkene selectivity. Steric bulk in substrates (e.g., allyl trimethylsilane) directs metathesis pathways, minimizing homodimerization of this compound .
Methodological Guidance
Designing experiments to optimize this compound yield in scaled ethenolysis:
Use a factorial design to test variables: catalyst loading (0.1–1.0 mol%), ethylene pressure (1–10 bar), and solvent polarity (toluene vs. ionic liquids). Monitor conversion via GC and quantify byproducts (e.g., 9-octadecene) to identify kinetic vs. thermodynamic control regimes .
Addressing reproducibility issues in this compound-based polymer synthesis:
Standardize monomer purification (e.g., silica gel chromatography for CC-ME) and polymerization conditions (N₂ atmosphere, 120°C). Use GPC to track molecular weight distributions and FTIR to confirm urethane linkage formation .
Statistical approaches for analyzing this compound reaction kinetics:
Apply time-resolved in situ IR spectroscopy to derive rate constants for catalyst initiation and propagation. Use Arrhenius plots to model activation energies for competing pathways (cross-metathesis vs. isomerization) .
Data Contradictions and Resolution
Conflicting reports on this compound stability under prolonged storage:
Degradation via hydrolysis or oxidation is pH- and temperature-dependent. Store under inert gas at −20°C with molecular sieves. Validate stability via periodic NMR analysis to detect ester hydrolysis or alkene epoxidation .
Discrepancies in catalytic turnover numbers (TON) across studies:
TON variability stems from differences in ethylene purity and residual moisture. Rigorous substrate drying (e.g., activated alumina) and ethylene purification (molecular sieves) improve catalyst lifetime .
Emerging Applications
Q. Can this compound-derived monomers replace petroleum-based plasticizers?
Preliminary studies show CC-ME-based PAHUs exhibit low glass transition temperatures (Tg ~ −40°C) and high elongation (>300%), comparable to phthalate alternatives. Lifecycle assessments are needed to evaluate sustainability .
Feasibility of this compound as a pheromone analog in agrochemical research:
Structural similarity to insect pheromones (e.g., 9-ketodecenoate) enables bioactivity testing via electrophysiological assays (GC-EAD). Modify ester alkyl chains to enhance species-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.